molecular formula C42H70N2O18 B607312 endo-BCN-PEG12-NHS ester CAS No. 2183440-26-6

endo-BCN-PEG12-NHS ester

Cat. No. B607312
M. Wt: 891.02
InChI Key: IBETWWKNNXABHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The endo-BCN-PEG12-NHS ester is a water-soluble PEG linker that contains an NHS ester group and a BCN group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-attached molecules .


Molecular Structure Analysis

The endo-BCN-PEG12-NHS ester is a PEG derivative containing an NHS ester group and a BCN group . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group can react with azide-tagged biomolecules .


Chemical Reactions Analysis

The endo-BCN-PEG12-NHS ester is a click chemistry reagent. It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The endo-BCN-PEG12-NHS ester has a molecular weight of 891.0 g/mol and a molecular formula of C42H70N2O18 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Hydrogel Formation and Biomedical Applications

  • Hydrogels formed through Oxo-ester mediated native chemical ligation (OMNCL) using multivalent polymer precursors containing N-hydroxysuccinimide (NHS) activated oxo-esters have shown promise in biomedical applications. These hydrogels demonstrate rapid formation at physiological pH, can be tailored for different gelation times, and exhibit unique swelling and contracting behavior. Their adhesive properties to hydrated tissue and compatibility with in-vivo applications like wound healing and tissue repair are noteworthy. Cells encapsulated within these hydrogels maintain high viability, highlighting their potential in regenerative medicine and drug delivery (Strehin et al., 2013).

Enhanced Cell Interactions in Bioactive Hydrogels

  • The use of Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) as a linker in poly(ethylene glycol) (PEG)-based hydrogel systems enhances initial and sustained cell-material interactions. These hydrogels provide controlled bioactivity by allowing the introduction of bioactive factors. However, the density of PEG linkers can affect cell interactions, and novel PEG linkers like acrylamide-PEG-isocyanate (Aam-PEG-I) offer enhanced stability and sustained bioactivity, making them suitable for regenerative medicine and drug delivery applications (Browning et al., 2013).

Surface Modification and Quantum Dot Functionalization

  • Techniques involving the covalent bonding of grafted polymer brushes of poly(poly(ethylene glycol) monomethacrylate) (P(PEGMA)) on silicon quantum dots (SiQDs) surfaces, followed by activation of end hydroxyls with N-hydroxysuccinimide (NHS) esters, have been detailed. This method enhances the density of surface hydroxyls and introduces carboxyl groups activated with NHS, demonstrating reactivity for further bioconjugation. The preservation of photoluminescence during chemical modifications suggests its utility in creating functionalized nanomaterials for bioimaging and diagnostics (Zhang et al., 2017).

PEGylation in Biopharmaceuticals

  • The process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins (PEGylation) has become crucial in biopharmaceuticals to improve bioavailability and reduce immunogenicity. The choice of PEGylation reagents, often containing N-hydroxysuccinimide (NHS) esters, significantly influences the reaction specificity and level of modification, impacting the therapeutic efficacy and stability of biopharmaceuticals (Crafts et al., 2016).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBETWWKNNXABHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-BCN-PEG12-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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